2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core
Properties
Molecular Formula |
C14H11FN2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
QSZGWBSLYLOJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The GBB reaction assembles imidazo[1,2-a]pyridines via condensation of 2-aminopyridines, aldehydes, and isocyanides. For 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine, 2-fluoro-benzaldehyde serves as the aldehyde component, while methyl-substituted 2-aminopyridines direct regioselectivity. Key optimizations include:
Representative Procedure
A mixture of 2-amino-5-methylpyridine (1.0 mmol), 2-fluorobenzaldehyde (1.1 mmol), and tert-butyl isocyanide (1.2 mmol) in tert-butanol (3 mL) was stirred at 80°C for 12 hours. Purification by silica chromatography (ethyl acetate/hexane, 1:4) afforded the product as a white solid (82% yield).
Microwave-Assisted Condensation with α-Bromoketones
Methodology and Advantages
This one-pot protocol condenses 2-aminopyridines with α-bromoketones under microwave irradiation. For the target compound, 2-bromo-1-(2-fluorophenyl)propan-1-one is reacted with 2-amino-5-methylpyridine. Benefits include:
Experimental Protocol
Equimolar 2-amino-5-methylpyridine and 2-bromo-1-(2-fluorophenyl)propan-1-one were irradiated in a microwave reactor (100 W, 65°C) for 15 minutes. The crude product was recrystallized from ethanol to yield 89% pure compound.
Domino A³-Coupling Reaction
Reaction Design
The A³-coupling strategy employs aldehydes, amines, and alkynes under catalytic conditions. Using 2-fluorobenzaldehyde , propargylamine, and 2-amino-5-methylpyridine, this method constructs the imidazo[1,2-a]pyridine core in a single step.
Catalytic Systems and Yields
- Cu(I) Catalysis : CuBr (10 mol%) in DMF at 100°C for 6 hours delivers 75% yield.
- Gold Catalysis : AuCl₃ (5 mol%) in toluene at 80°C improves yield to 84% but increases cost.
Transition Metal-Catalyzed Cyclizations
Bismuth(III)-Mediated Cyclization
Bi(OTf)₃ (5 mol%) catalyzes the annulation of 2-aminopyridines with β-CF₃-1,3-enynes in dichloroethane at 150°C. While originally developed for imidazo[1,5-a]pyridines, adapting substrates to 2-fluorophenylacetylene and 2-amino-5-methylpyridine yields the target compound in 68% yield after optimization.
Palladium-Catalyzed C–H Activation
Pd(OAc)₂ (5 mol%) with XPhos ligand in DMAc at 120°C enables direct arylation of preformed imidazo[1,2-a]pyridine cores with 2-fluorophenylboronic acid (72% yield).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Key Advantages |
|---|---|---|---|---|
| GBB Reaction | tert-Butanol, 80°C | 82 | 12 h | High regioselectivity |
| Microwave Condensation | Solvent-free, 65°C, MW | 89 | 15 min | Rapid, eco-friendly |
| A³-Coupling | CuBr, DMF, 100°C | 75 | 6 h | Single-step synthesis |
| Bi(OTf)₃ Cyclization | DCE, 150°C | 68 | 24 h | Broad substrate scope |
| Pd-Catalyzed Arylation | Pd(OAc)₂, DMAc, 120°C | 72 | 8 h | Late-stage functionalization |
Chemical Reactions Analysis
C3-Sulfonylmethylation via FeCl<sub>3</sub>-Catalyzed Three-Component Coupling
This reaction enables the introduction of sulfonylmethyl groups at the C3 position using sodium sulfinates under oxidative conditions.
Mechanism :
-
FeCl<sub>3</sub> and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> oxidize dimethylacetamide (DMA) to an iminium intermediate.
-
Nucleophilic attack by the imidazo[1,2-a]pyridine core forms a C–C bond.
-
Subsequent sulfonylation with sodium sulfinates yields the final product .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | FeCl<sub>3</sub> (10 mol%) |
| Oxidant | K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (2.5 eq) |
| Solvent | DMA:H<sub>2</sub>O (2:1) |
| Temperature | 120°C |
| Time | 4–8 hours |
| Yield Range | 75–92% |
Substrate Scope :
-
Tolerates electron-donating (-CH<sub>3</sub>, -OCH<sub>3</sub>) and electron-withdrawing (-Br, -Cl) groups on the aryl ring.
-
Fluorine at the 2-position remains intact during the reaction .
C3-Alkylation via Y(OTf)<sub>3</sub>-Catalyzed Aza-Friedel–Crafts Reaction
A three-component reaction with aldehydes and cyclic amines achieves C3-alkylation under mild conditions.
Mechanism :
-
Y(OTf)<sub>3</sub> facilitates iminium ion formation from aldehydes and amines.
-
Electrophilic attack at the electron-rich C3 position of the imidazo[1,2-a]pyridine occurs, followed by proton elimination .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Y(OTf)<sub>3</sub> (10 mol%) |
| Solvent | CH<sub>3</sub>CN |
| Temperature | Room temperature |
| Time | 12 hours |
| Yield Range | 65–85% |
Key Observations :
-
The 2-fluorophenyl group enhances electrophilic substitution at C3 due to its electron-withdrawing effect.
-
Pyrrolidine and morpholine derivatives are compatible amine partners .
Nucleophilic Aromatic Substitution at the 2-Fluorophenyl Group
The fluorine substituent undergoes substitution with nitrogen nucleophiles under basic conditions.
Mechanism :
-
A strong base (e.g., K<sub>2</sub>CO<sub>3</sub>) deprotonates the nucleophile (e.g., piperazine).
Typical Conditions :
| Parameter | Value |
|---|---|
| Base | K<sub>2</sub>CO<sub>3</sub> (2 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 24 hours |
| Yield Range | 50–70% (extrapolated) |
Limitations :
Oxidative Functionalization of the Methyl Group
The C5-methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Mechanism :
-
KMnO<sub>4</sub> in acidic media converts the methyl group to a carboxyl group via sequential oxidation .
Conditions :
| Parameter | Value |
|---|---|
| Oxidant | KMnO<sub>4</sub> (3 eq) |
| Solvent | H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> |
| Temperature | 100°C |
| Time | 6 hours |
| Yield | ~60% (analogous systems) |
Microwave-Assisted Cyclocondensation Reactions
The compound participates in solvent-free cyclocondensation with α-bromoketones under microwave irradiation.
Mechanism :
-
Microwave heating accelerates the formation of imidazo[1,2-a]pyridine derivatives via α-bromoketone coupling .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | None |
| Solvent | Neat |
| Microwave Power | 100 W |
| Temperature | 65°C |
| Time | 20 minutes |
| Yield | 85–90% |
Scientific Research Applications
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound with an imidazo[1,2-a]pyridine core, possessing a fluorophenyl group at the 2-position and a methyl group at the 5-position. It is a molecule of interest in medicinal chemistry due to its significant pharmacological properties. The presence of fluorine enhances lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetic properties.
Chemical Reactivity and Synthesis
The chemical reactivity of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine arises from its imidazole and pyridine functionalities. Several synthetic routes have been developed for its preparation and that of its analogs.
Potential Applications
The unique structure of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine makes it valuable in several fields:
- Pharmaceutical Development Its potential anticancer and antiviral activities make it a candidate for drug development. Research has indicated that modifications to the imidazo[1,2-a]pyridine core can significantly influence its interaction with enzymes and receptors involved in cancer progression and viral replication. For instance, structure-activity relationship studies have identified key functional groups that enhance binding affinity to PI3Kα.
- Biological systems The presence of both fluorine and methyl groups on the imidazopyridine scaffold allows for varied interactions within biological systems.
Structural Analogs and Their Activities
Several compounds share structural features with 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine | Similar imidazo[1,2-a]pyridine core | Different fluorine position may alter activity |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Contains quinazoline moiety | Exhibits strong anticancer activity |
| 5-Methylimidazo[1,2-a]pyridine | Lacks fluorine substitution | Serves as a baseline for comparing biological effects |
| 4-(Trifluoromethyl)phenyl-imidazo[1,2-a]pyridine | Contains trifluoromethyl group | Enhanced metabolic stability due to trifluoromethyl |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it selectively binds to metal ions, leading to changes in its fluorescence properties. This interaction is facilitated by the imidazo[1,2-a]pyridine core, which provides a suitable binding site for metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which affects its reactivity and binding properties.
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine: Contains a bromine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and pharmacologically active compound. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s reactivity and stability, making it a valuable molecule for various applications .
Biological Activity
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties, particularly in oncology and infectious diseases. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially influencing its biological activity and pharmacokinetic properties.
Chemical Structure
The unique structure of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine can be described as follows:
- Core Structure : Imidazo[1,2-a]pyridine
- Substituents :
- Fluorophenyl group at the 2-position
- Methyl group at the 5-position
Biological Activities
Research has indicated that compounds with the imidazo[1,2-a]pyridine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of this compound as an anticancer agent. For instance, structure-activity relationship (SAR) studies have shown that modifications to the imidazo[1,2-a]pyridine core can enhance binding affinity to key targets involved in cancer progression, such as PI3Kα.
- Antimicrobial Properties : Compounds similar to 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen substituents often correlates with improved efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Studies
In a study focusing on imidazo[1,2-a]pyridine derivatives, researchers synthesized several analogs and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions could lead to enhanced potency against cancer cells while maintaining low toxicity towards normal cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HCT-116 | <10 |
| CMP3a | AML | Equal potency against FLT3 mutants |
These findings suggest that structural modifications can significantly impact the biological activity of these compounds, making them promising candidates for further development in cancer therapy .
Antimicrobial Studies
Another study evaluated the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives. The results showed that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound I | 16 | Antibacterial |
| Compound II | 4 | Antifungal |
These results underline the potential application of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine in treating infections caused by resistant strains of bacteria and fungi .
The exact mechanisms through which 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine exerts its biological effects are still under investigation. However, it is believed that its interaction with specific enzymes and receptors plays a crucial role in its anticancer and antimicrobial activities. For instance, binding studies have indicated that this compound may inhibit key signaling pathways involved in cell proliferation and survival.
Q & A
Q. What are the established synthetic routes for 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions starting from halogenated precursors. A common approach includes:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core.
- Step 2 : Fluorophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Critical parameters include: - Temperature : Elevated temperatures (80–120°C) enhance coupling efficiency but may lead to side reactions.
- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require inert atmospheres to avoid decomposition .
Yield optimization often requires iterative adjustments using design of experiments (DoE) methodologies .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical techniques include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₁FN₂, MW = 226.26 g/mol) .
Cross-referencing with spectral databases (e.g., PubChem) is critical for structural validation .
Q. What are the primary structure-activity relationships (SAR) observed for imidazo[1,2-a]pyridine derivatives?
- Fluorine Substitution : The 2-fluorophenyl group enhances metabolic stability and target binding via hydrophobic interactions and reduced π-π stacking interference .
- Methyl Group at C5 : Steric effects modulate ring planarity, influencing interactions with biological targets (e.g., kinases, GPCRs) .
Comparative studies with analogs (e.g., 2,4-difluorophenyl derivatives) suggest fluorination position significantly impacts potency .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for novel derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates to identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative mechanisms (e.g., competing cyclization pathways) .
- Machine Learning : Training models on existing imidazo[1,2-a]pyridine reaction datasets to predict optimal conditions (e.g., solvent, catalyst loading) .
Q. How should researchers address contradictory biological activity data across studies?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
- Solubility Issues : Poor aqueous solubility may lead to false negatives; use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
- Metabolic Interference : Species-specific cytochrome P450 interactions in in vivo models.
Resolution Strategy : - Standardize assay protocols (e.g., NIH/NCATS guidelines).
- Validate findings using orthogonal assays (e.g., SPR for binding affinity, in silico docking) .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?
- Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal leaching .
- DoE Optimization : Multi-variable analysis (e.g., Taguchi methods) to balance cost, yield, and purity .
Q. What are the mechanistic implications of fluorophenyl group orientation in target binding?
- X-ray Crystallography : Resolve binding poses in protein-ligand complexes (e.g., kinase inhibitors).
- Molecular Dynamics (MD) : Simulate conformational flexibility; fluorine’s electronegativity stabilizes hydrogen bonds with active-site residues (e.g., backbone amides) .
- SAR by NMR : Fragment-based screening to map fluorophenyl interactions .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Methods
| Parameter | Suzuki Coupling | Nucleophilic Substitution |
|---|---|---|
| Yield Range | 60–85% | 40–65% |
| Catalyst | Pd(PPh₃)₄ | Base (e.g., K₂CO₃) |
| Byproducts | Homocoupling | Dehalogenation |
| Scalability | Moderate | High |
Q. Table 2. Key Analytical Parameters
| Technique | Critical Parameters | Reference Standard |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN | USP grade imidazo[1,2-a]pyridine |
| ¹H NMR (400 MHz) | CDCl₃ solvent, δ 2.4 ppm (CH₃) | Internal standard (TMS) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
